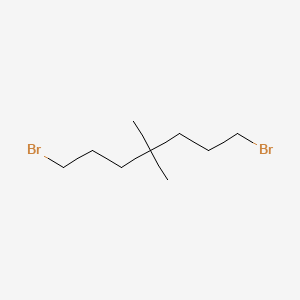![molecular formula C21H18N6O12S3 B14642016 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane CAS No. 56221-21-7](/img/structure/B14642016.png)
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the nitrophenylsulfonyl groups. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenylsulfonyl groups are replaced by other nucleophiles.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride. The reactions are usually carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Major Products
Nucleophilic Substitution: The major products are the substituted triazinanes with different functional groups replacing the nitrophenylsulfonyl groups.
Reduction: The major products are the amino derivatives of the compound.
Oxidation: The major products are the sulfonic acid derivatives of the compound.
Scientific Research Applications
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modulation of their activity. The nitrophenylsulfonyl groups can also participate in redox reactions, affecting the oxidative state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine compound without the nitrophenylsulfonyl groups.
2,4,6-Trisubstituted-1,3,5-Triazines: Compounds with different substituents on the triazine ring.
Hexamethylmelamine: A triazine derivative with antitumor properties.
Uniqueness
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane is unique due to its highly functionalized structure, which provides multiple reactive sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
CAS No. |
56221-21-7 |
|---|---|
Molecular Formula |
C21H18N6O12S3 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
1,3,5-tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18N6O12S3/c28-25(29)16-4-1-7-19(10-16)40(34,35)22-13-23(41(36,37)20-8-2-5-17(11-20)26(30)31)15-24(14-22)42(38,39)21-9-3-6-18(12-21)27(32)33/h1-12H,13-15H2 |
InChI Key |
RBDCFOKYFLTEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


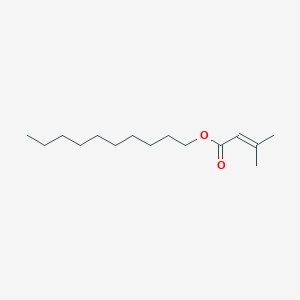
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
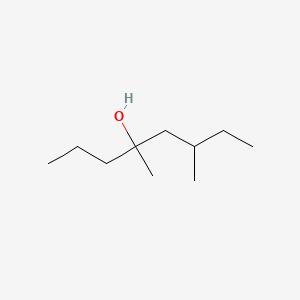
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
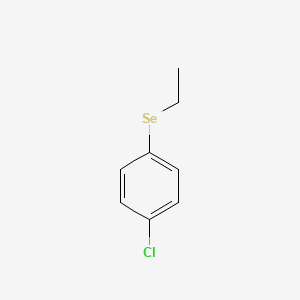
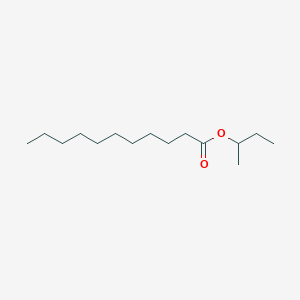
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

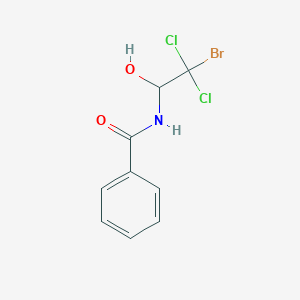
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)


